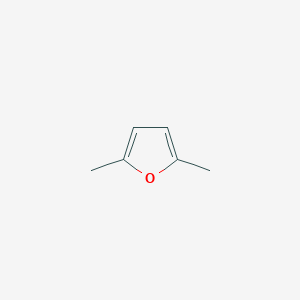
2,5-Dimethylfuran
Übersicht
Beschreibung
2,5-Dimethylfuran is a heterocyclic organic compound with the molecular formula C₆H₈O. It is a derivative of furan, characterized by the presence of two methyl groups at the 2 and 5 positions on the furan ring. This compound is of significant interest due to its potential as a biofuel, being derivable from cellulose .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylfuran has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of oligonucleotide conjugates.
Biology: Studied for its role in the neurotoxicity mechanism of hexane in humans.
Industry: Investigated as a biofuel due to its high energy density and stability compared to ethanol.
Wirkmechanismus
Target of Action
2,5-Dimethylfuran (DMF) is a heterocyclic compound that primarily targets the energy production systems due to its potential as a biofuel . It is a derivative of furan and can be derived from cellulose . The primary targets of DMF are the combustion systems in engines where it serves as a fuel .
Mode of Action
Biochemical Pathways
The biochemical pathways involved in the action of DMF are primarily related to its production from biomass. Fructose, obtainable from glucose, a building block in cellulose, can be converted into DMF in a catalytic biomass-to-liquid process . The conversion of fructose to DMF proceeds via hydroxymethylfurfural .
Pharmacokinetics
DMF has an energy density 40% greater than that of ethanol, making it comparable to gasoline .
Result of Action
The result of DMF’s action is the production of energy during combustion. Recent tests in a single-cylinder gasoline engine found that the thermal efficiency of burning DMF is similar to that of gasoline . This makes DMF a promising alternative to traditional fossil fuels.
Action Environment
The action of DMF is influenced by environmental factors such as temperature and pressure. For instance, the unimolecular decomposition of DMF is dominated by two product channels. For typical combustion conditions, the major product channel is reached by a 3,2-hydrogen transfer in DMF leading to a carbene intermediate that rearranges to hexa-3,4-dien-2-one which in turn decomposes into CH3CO and C4H5 by initial C–C bond fission . This process is influenced by the temperature and pressure conditions in the combustion engine .
Biochemische Analyse
Biochemical Properties
2,5-Dimethylfuran is a derivative of furan and can be synthesized from available and durable lignocellulosic biomass . The conversion of fructose to this compound proceeds via hydroxymethylfurfural
Cellular Effects
It is chemically stable and, being insoluble in water, does not absorb moisture from the atmosphere .
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its combustion. The unimolecular decomposition of this compound has been studied at the CBS-QB3 level of theory . A large number of pathways were explored: initial C–H bond fission, biradical ring opening, H-atom and CH3-group transfers involving carbene intermediates .
Temporal Effects in Laboratory Settings
The temporal evolutions of laminar flame characteristics including laminar burning velocities, unstretched flame propagation speed, and Schlieren images were critically reviewed based on the comparison of this compound with other fuels . Flame instabilities were also evaluated in detail .
Metabolic Pathways
It is known that fructose can be converted into this compound in a catalytic biomass-to-liquid process .
Transport and Distribution
It is known that this compound is chemically stable and, being insoluble in water, does not absorb moisture from the atmosphere .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dimethylfuran can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 5-hydroxymethylfurfural. This process uses nickel catalysts supported on mixed oxides such as Al₂O₃-TiO₂-ZrO₂, with isopropanol and formic acid serving as hydrogen donors . Another method involves the dehydration of fructose over Amberlyst-15, followed by hydrogenolysis over a ruthenium-tin catalyst supported on zinc oxide .
Industrial Production Methods
Industrial production of this compound typically involves the conversion of fructose to 5-hydroxymethylfurfural, which is then hydrogenated to produce this compound. This process is efficient and yields high purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethylfuran undergoes several types of chemical reactions, including:
Reduction: Hydrogenation of this compound can lead to the formation of tetrahydrofuran derivatives.
Substitution: It can participate in substitution reactions, such as the formation of exo-maleimide-dimethylfuran cyclo adducts.
Common Reagents and Conditions
Oxidation: Ozone (O₃) under dry conditions at 299 ± 2 K and a pressure of 980 ± 20 mbar.
Reduction: Nickel catalysts supported on mixed oxides with isopropanol and formic acid as hydrogen donors.
Substitution: Strong bases and specific reactants like new-pentadiol and 2-hydroxyphenylboronic acid.
Major Products
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylfuran can be compared with other furan derivatives such as:
2-Methylfuran: Similar in structure but with only one methyl group, making it less energy-dense and less stable compared to this compound.
5-Hydroxymethylfurfural: A precursor in the synthesis of this compound, it is more reactive and less stable.
Tetrahydrofuran: A fully hydrogenated derivative of furan, it is more stable but less reactive compared to this compound.
This compound stands out due to its high energy density, chemical stability, and potential as a biofuel, making it a unique and valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
2,5-dimethylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNUFIFRDBKVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022093 | |
| Record name | 2,5-Dimethylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-dimethylfuran is a clear yellow oily liquid. Aromatic caustic odor. (NTP, 1992), Liquid, Yellow oily liquid with an aromatic, caustic odor; [CAMEO] Clear, dark yellow liquid; [Aldrich MSDS], Colourless liquid; Spicy smoky aroma | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Furan, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10402 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1479/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
198 to 201 °F at 760 mmHg (NTP, 1992), 92.00 to 94.00 °C. @ 760.00 mm Hg | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
30.2 °F (NTP, 1992) | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992), Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1479/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8883 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.892-0.898 | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1479/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
53 mmHg at 72 °F ; 174 mmHg at 124 °F; 404 mmHg at 167 °F (NTP, 1992), 25.9 [mmHg] | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10402 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
625-86-5 | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dimethylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR5HL9OJ7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-81 °F (NTP, 1992), -63 °C | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,5-Dimethylfuran a promising biofuel alternative?
A1: this compound boasts several advantages over ethanol, the current leading biofuel. It possesses a 40% higher energy density, comparable to gasoline, and a higher boiling point, making it easier to store and transport. Furthermore, it is not water-soluble, eliminating concerns about water absorption from the atmosphere. []
Q2: How is this compound produced from renewable sources?
A2: A two-step catalytic process converts fructose, obtained directly from biomass or from glucose, into this compound. [] This process can be further optimized in a continuous flow reactor using heterogeneous catalysts, achieving a combined yield of 85% for this compound and ethyl levulinate. []
Q3: What is the molecular formula, weight, and spectroscopic data for this compound?
A3: this compound has the molecular formula C6H8O and a molecular weight of 96.13 g/mol. Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, can be found in several research papers. [, , , ]
Q4: What are the primary reactions involved in the thermal decomposition of this compound?
A4: The initial steps involve C-H bond scission in the methyl side chain, forming β- and α-carbenes. Subsequent reactions open the furan ring, leading to various intermediates. Demethylation is a significant pathway, yielding unsaturated species like allenylketenes. []
Q5: How does this compound react with atmospheric radicals?
A5: this compound readily reacts with hydroxyl radicals (OH) in the atmosphere, primarily forming unsaturated 1,4-dicarbonyls, unsaturated carbonyl-acids, and hydroxy-furanones. [] This reaction is considered a relatively clean source of these compounds. []
Q6: Does this compound exhibit any specific catalytic properties?
A6: While not a catalyst itself, this compound production relies heavily on catalysts. Research explores various catalysts, including bimetallic Cu-Co supported on carbon [] and nickel supported on mesoporous carbon. [] Catalyst properties like metal dispersion and acidity are crucial for optimizing yield and selectivity. []
Q7: How is computational chemistry used to study this compound?
A7: Computational methods like density functional theory (DFT) are employed to investigate various aspects of this compound, including its thermal decomposition pathways, [, ] electronic structures, [] and interactions with other molecules. []
Q8: Are there any specific structure-activity relationships (SAR) identified for this compound derivatives?
A8: Research indicates that even subtle structural modifications, such as the position of methyl groups on the furan ring, can significantly impact its reactivity and interactions with other molecules. [, ] These insights are crucial for understanding its behavior in complex environments.
Q9: Can you elaborate on the use of quantum-chemical calculations in studying this compound?
A9: Quantum-chemical calculations, often combined with experimental data, are used to develop kinetic models for this compound reactions. These models provide valuable insights into the reaction mechanisms and predict product formation under different conditions. []
Q10: Is this compound a reliable biomarker for specific exposures?
A10: Yes, this compound is a validated biomarker for smoking status. Its presence in breath samples accurately distinguishes smokers from nonsmokers with high sensitivity and specificity. [, ] This makes it a valuable tool for exposure assessment in epidemiological studies. [, ]
Q11: Does this compound pose any environmental risks?
A11: While considered a promising biofuel with potentially lower greenhouse gas emissions than conventional fuels, further research is needed to assess the environmental impact of this compound throughout its lifecycle, including production, use, and degradation. [, , ]
Q12: What analytical methods are used to quantify this compound?
A12: Gas chromatography coupled with various detectors, such as flame ionization detection (GC-FID) and mass spectrometry (GC-MS), is commonly used for quantifying this compound. [, ] These methods offer high sensitivity and selectivity, enabling accurate analysis even at trace levels.
Q13: How are analytical methods for this compound validated?
A13: Validation of analytical methods typically involves assessing key parameters such as accuracy, precision, specificity, linearity, range, and robustness. [, ] This ensures the reliability and reproducibility of the analytical data.
Q14: What are the challenges in analyzing this compound in complex matrices?
A14: Analyzing this compound in complex matrices like environmental samples or biological fluids can be challenging due to potential interferences from other compounds. Therefore, sample preparation techniques are often employed to isolate and concentrate this compound before analysis. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


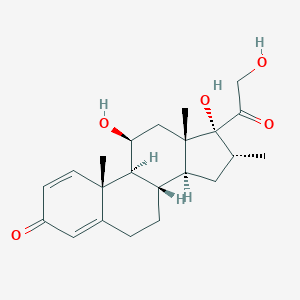

![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)

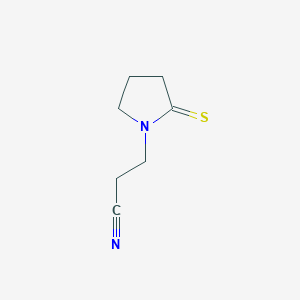
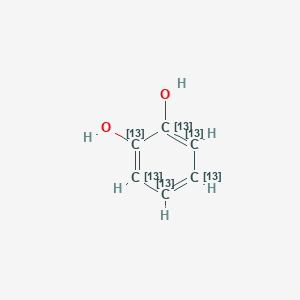
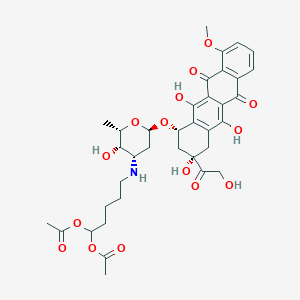
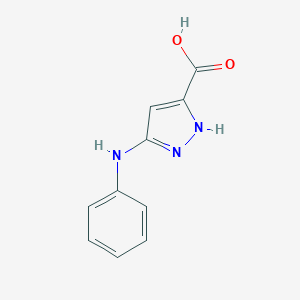

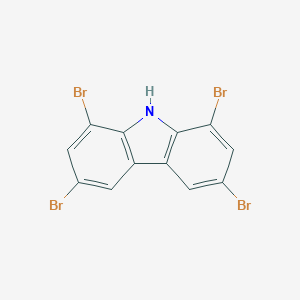
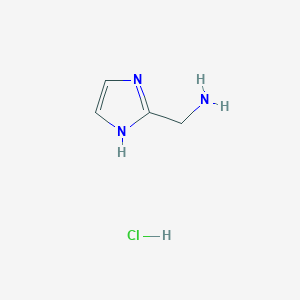
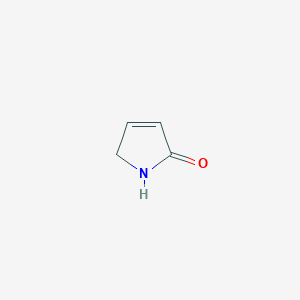
![(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid](/img/structure/B142644.png)

